An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride
An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2,4-dimethylaniline hydrochloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public data for this specific salt, information from structurally similar compounds is included for comparative purposes and to infer potential characteristics.
Chemical Identity and Physical Properties
5-Ethyl-2,4-dimethylaniline hydrochloride is the hydrochloride salt of the aromatic amine 5-ethyl-2,4-dimethylaniline. It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and dye industries.[1]
Table 1: Chemical Identifiers for 5-Ethyl-2,4-dimethylaniline Hydrochloride
| Identifier | Value |
| Chemical Name | 5-Ethyl-2,4-dimethylaniline hydrochloride |
| CAS Number | 1244949-51-6[2] |
| Molecular Formula | C₁₀H₁₆ClN[3] |
| Molecular Weight | 185.70 g/mol [3] |
| Synonyms | 5-ethyl-2,4-dimethylaniline HCL, 5-ethyl-2,4-dimethylbenzenamine hydrochloride[3] |
Table 2: Physicochemical Properties of 5-Ethyl-2,4-dimethylaniline Hydrochloride and Related Compounds
| Property | 5-Ethyl-2,4-dimethylaniline hydrochloride | 5-Ethyl-2,4-dimethylaniline (Free Amine) | 2,4-Dimethylaniline | 2,4-Dimethylaniline hydrochloride |
| Melting Point | Data not available | Data not available | -14.3 °C | 238 °C[4] |
| Boiling Point | Data not available | Data not available | 218 °C | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents | Likely soluble in non-polar organic solvents | Slightly soluble in water; soluble in alcohol, ether, and benzene[5] | Data not available |
| LogP | 3.83[3] | Data not available | 1.7 | Data not available |
| PSA | 26.02 Ų[3] | Data not available | 26.02 Ų | Data not available |
Spectroscopic Data
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¹H NMR: Expected signals would include aromatic protons, the ethyl group's methylene and methyl protons, the two methyl groups on the aromatic ring, and a broad singlet for the ammonium protons.
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¹³C NMR: Signals would correspond to the eight unique carbon atoms in the aromatic ring and the ethyl and methyl substituents.
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IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the ammonium salt, C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring.
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Mass Spectrometry: The mass spectrum would show the molecular ion of the free amine (m/z = 149.23) upon loss of HCl.
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of 5-Ethyl-2,4-dimethylaniline hydrochloride is not publicly documented. However, a plausible synthetic route can be devised based on standard organic chemistry reactions for the formation of substituted anilines and their hydrochloride salts.
Hypothetical Synthesis Protocol
The synthesis can be envisioned as a two-step process: Friedel-Crafts ethylation of m-xylene followed by nitration, reduction, and subsequent salt formation. A more direct, yet potentially less selective, approach would be the direct amination of 1-ethyl-2,4-dimethylbenzene. A common method for preparing similar aniline hydrochlorides involves the alkylation of the corresponding aniline.[7]
Step 1: Synthesis of 5-Ethyl-2,4-dimethylaniline (Free Amine)
This step can be achieved through various methods, with one plausible route being the direct amination of 1-ethyl-2,4-dimethylbenzene.
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Reactants: 1-ethyl-2,4-dimethylbenzene, hydroxylamine hydrochloride, and a suitable catalyst (e.g., a vanadium salt in an acetic acid/water medium).[8]
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and stirrer, add the vanadium salt catalyst and an aqueous solution of glacial acetic acid. Stir at room temperature.[8]
-
Add hydroxylamine hydrochloride and 1-ethyl-2,4-dimethylbenzene to the mixture.[8]
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Heat the reaction mixture to reflux with continuous stirring for several hours.[8]
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-ethyl-2,4-dimethylaniline.
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Purify the crude product via column chromatography or distillation.
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Step 2: Formation of 5-Ethyl-2,4-dimethylaniline Hydrochloride
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Reactants: 5-Ethyl-2,4-dimethylaniline, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified 5-ethyl-2,4-dimethylaniline in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration.
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Wash the solid with a small amount of cold, anhydrous solvent.
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Dry the product under vacuum to yield 5-Ethyl-2,4-dimethylaniline hydrochloride.
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Analytical Characterization Protocol
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline derivative (typically in the range of 230-280 nm).
Visualizations
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 5-Ethyl-2,4-dimethylaniline hydrochloride.
Caption: Logical workflow for the synthesis and analysis of 5-Ethyl-2,4-dimethylaniline hydrochloride.
Relationship between Free Amine and Hydrochloride Salt
The following diagram illustrates the simple acid-base reaction for the formation of the hydrochloride salt.
Caption: Reversible formation of 5-Ethyl-2,4-dimethylaniline hydrochloride.
Safety and Handling
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General Hazards: Anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- 1. 5-Ethyl-2,4-dimethylaniline [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. 2,4-Dimethylaniline = 99 95-68-1 [sigmaaldrich.com]
- 6. chemcd.com [chemcd.com]
- 7. N-ethyl-2,4-dimethylaniline hydrochloride | 1193388-36-1 | Benchchem [benchchem.com]
- 8. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]
